6-(2-Aminopropyl)indole, (S)-
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Overview
Description
6-(2-Aminopropyl)indole, (S)-, also known as 6-API, is an indole derivative that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes an indole ring substituted with a 2-aminopropyl group at the 6-position. It was first identified in the designer drug market by a laboratory in the Czech Republic in July 2016 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminopropyl)indole typically involves the reaction of indole with 2-bromo-1-phenylpropane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
While specific industrial production methods for 6-(2-Aminopropyl)indole are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-(2-Aminopropyl)indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced indole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can have different functional groups attached to the indole ring, enhancing their chemical and biological properties .
Scientific Research Applications
6-(2-Aminopropyl)indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(2-Aminopropyl)indole involves its interaction with monoamine transporters, including those for dopamine, norepinephrine, and serotonin. This interaction leads to the release of these neurotransmitters, which can result in various physiological and psychological effects. The compound’s ability to inhibit monoamine oxidase A (MAO-A) further enhances its effects by preventing the breakdown of monoamines .
Comparison with Similar Compounds
6-(2-Aminopropyl)indole is structurally similar to other indole derivatives such as 5-(2-Aminopropyl)indole (5-IT) and alpha-methyltryptamine (αMT). it is unique in its specific substitution pattern and its distinct pharmacological profile. While 5-IT is known for its stimulant effects and potential for abuse, 6-(2-Aminopropyl)indole has a different balance of monoamine release, making it less prone to abuse but with a higher risk of serotonin toxicity .
List of Similar Compounds
- 5-(2-Aminopropyl)indole (5-IT)
- Alpha-methyltryptamine (αMT)
- 3-(2-Aminopropyl)indole
- 4-(2-Aminopropyl)indole
- 7-(2-Aminopropyl)indole
Properties
CAS No. |
1089719-75-4 |
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Molecular Formula |
C11H14N2 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
(2S)-1-(1H-indol-6-yl)propan-2-amine |
InChI |
InChI=1S/C11H14N2/c1-8(12)6-9-2-3-10-4-5-13-11(10)7-9/h2-5,7-8,13H,6,12H2,1H3/t8-/m0/s1 |
InChI Key |
QCFIFKAOUKPFPU-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](CC1=CC2=C(C=C1)C=CN2)N |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)C=CN2)N |
Origin of Product |
United States |
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